6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique structure combining brominated chromene, imidazopyridine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Bromination: The initial step involves the bromination of a chromene derivative to introduce bromine atoms at the 6 and 8 positions.
Formation of Imidazopyridine: The imidazopyridine moiety is synthesized separately through a series of reactions involving pyridine and imidazole derivatives.
Coupling Reaction: The final step involves coupling the brominated chromene with the imidazopyridine and phenyl groups under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tuberculosis agent and other therapeutic applications.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imidazopyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated chromene structure may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazopyridine moiety and have similar biological activities.
Brominated Chromenes:
Uniqueness
6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of brominated chromene, imidazopyridine, and phenyl groups. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other compounds.
Properties
Molecular Formula |
C23H13Br2N3O3 |
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Molecular Weight |
539.2 g/mol |
IUPAC Name |
6,8-dibromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H13Br2N3O3/c24-15-8-14-10-17(23(30)31-21(14)18(25)11-15)22(29)26-16-5-3-4-13(9-16)19-12-28-7-2-1-6-20(28)27-19/h1-12H,(H,26,29) |
InChI Key |
LCNZPCWUXPZYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC(=CC(=C5OC4=O)Br)Br |
Origin of Product |
United States |
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